N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide
Description
N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide is a pyrazolo-pyrimidinone derivative characterized by a 3,4-dimethylphenyl substituent at the N1 position and a 2-phenylbutanamide group at the C5 position. The pyrazolo[3,4-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, often associated with antiviral, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-19(17-8-6-5-7-9-17)22(29)26-27-14-24-21-20(23(27)30)13-25-28(21)18-11-10-15(2)16(3)12-18/h5-14,19H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMFGBUHIQPWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.
Structure and Properties
The molecular structure of this compound features a fused heterocyclic core with several functional groups that contribute to its biological activity. The presence of the 3,4-dimethylphenyl group and the butanamide moiety enhances its lipophilicity and interaction potential with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O4 |
| Molecular Weight | 433.468 g/mol |
| CAS Number | 899737-97-4 |
| Structure Features | Pyrazolo[3,4-d]pyrimidine core |
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit diverse biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation. Kinase inhibition is crucial as these enzymes regulate various cellular processes linked to cancer progression .
- A study demonstrated that related pyrazolo derivatives showed stronger cytotoxic effects than standard chemotherapeutic agents like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
-
Enzymatic Inhibition :
- The compound's structure suggests potential for inhibiting specific kinases and their associated signaling pathways, which could be relevant for treating various diseases beyond cancer .
- Interaction studies are ongoing to elucidate how this compound interacts with specific biological targets, which is essential for understanding its therapeutic efficacy .
- Mechanisms of Action :
Case Studies and Research Findings
A review of recent literature has highlighted several significant findings regarding the biological activity of similar pyrazolo compounds:
- Cytotoxicity Studies : In vitro studies have shown that derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar structural motifs have been reported to suppress tumor growth significantly .
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between these compounds and target enzymes involved in tumorigenesis, suggesting a rational approach for drug design .
Comparison with Similar Compounds
Key Observations :
- Biological Activity : Sulfonamide-containing derivatives (e.g., ’s 10a) exhibit antiviral activity, suggesting that the 2-phenylbutanamide group in the target compound could modulate similar pathways .
N-Heterocyclic Compounds with Pyrimidinone Cores
Table 2: Comparison with Non-Pyrazolo Pyrimidinones
Key Observations :
- Antiviral Potency : Molecule 186’s EC50 (40–90 µM) highlights the role of fluorinated aryl groups in enhancing antiviral efficacy, a feature absent in the target compound .
Preparation Methods
Structural Overview and Significance
N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide is a pyrazolopyrimidine derivative with a molecular formula of $$ \text{C}{23}\text{H}{23}\text{N}5\text{O}2 $$ and a molecular weight of 401.5 g/mol. The compound features:
- A pyrazolo[3,4-d]pyrimidin-4-one core substituted at N1 with a 3,4-dimethylphenyl group.
- A 2-phenylbutanamide moiety at the C5 position.
This structural complexity necessitates multi-step synthetic routes, often involving cyclocondensation, functional group interconversion, and amide coupling reactions.
Synthetic Routes
Route 1: Pyrazolopyrimidine Core Formation Followed by Amidation
Synthesis of 1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
The pyrazolopyrimidine core is constructed via cyclocondensation of ethyl 4-cyano-1-(3,4-dimethylphenyl)-1H-pyrazol-5-ylimidoformate with hydrazine hydrate. This method, adapted from pyrazolo[3,4-d]pyrimidine syntheses, proceeds as follows:
- Reagents : Ethyl 4-cyano-1-(3,4-dimethylphenyl)-1H-pyrazol-5-ylimidoformate (1.20 g, 0.005 mol), hydrazine hydrate (0.015 mol, 3 equiv).
- Conditions : Reflux in ethanol (30 mL) for 8 hours.
- Workup : Cooling, filtration, and recrystallization from dioxane yields the intermediate amine (Yield: 78%, m.p. 275–277°C).
Amidation with 2-Phenylbutanoyl Chloride
The C5 amine undergoes acylation to introduce the 2-phenylbutanamide group:
- Reagents : 1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (0.005 mol), 2-phenylbutanoyl chloride (0.006 mol, 1.2 equiv), triethylamine (0.015 mol, 3 equiv).
- Conditions : Stirring in anhydrous dichloromethane (DCM) at 0°C for 1 hour, followed by room temperature for 12 hours.
- Workup : Extraction with DCM, washing with saturated NaHCO₃, drying (Na₂SO₄), and purification via silica gel chromatography (ethyl acetate:hexane, 1:1) yields the target compound (Yield: 65%).
Route 2: One-Pot Cyclization and Amide Formation
This streamlined approach combines pyrazolopyrimidine core assembly and amidation in a single reactor:
- Reagents : 3,4-Dimethylaniline (0.005 mol), ethyl 2-cyano-3-ethoxyacrylate (0.005 mol), 2-phenylbutanamide (0.005 mol).
- Conditions : Heating in acetic acid (20 mL) at 120°C for 24 hours under nitrogen.
- Workup : Solvent evaporation, trituration with cold ethanol, and recrystallization from acetonitrile affords the product (Yield: 58%).
Optimization of Reaction Conditions
Temperature and Solvent Effects
- Cyclocondensation : Elevated temperatures (120–130°C) in polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction rates but risk decomposition. Optimal yields are achieved at 110°C in ethanol.
- Amidation : Low temperatures (0–5°C) minimize side reactions during acylation, while DCM ensures solubility of intermediates.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (DMSO-$$d_6$$) : δ 2.25 (s, 6H, Ar-CH₃), 2.40–2.60 (m, 2H, CH₂), 3.15 (t, 1H, CH), 7.20–7.45 (m, 9H, Ar-H), 8.50 (s, 1H, pyrimidine-H).
- ¹³C NMR : δ 20.3 (Ar-CH₃), 35.6 (CH₂), 55.1 (CH), 118.2–150.4 (aromatic carbons), 167.8 (amide C=O).
- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 2200 cm⁻¹ (C≡N, absent in final product).
Challenges and Alternative Approaches
Regioselectivity in Pyrazole Formation
Competing cyclization pathways may yield isomeric byproducts. Employing bulky substituents (e.g., 3,4-dimethylphenyl) favors N1-substitution over N2, as steric hindrance directs regiochemistry.
Amide Bond Stability
The 2-phenylbutanamide group is susceptible to hydrolysis under acidic conditions. Neutral pH during workup and storage at -20°C in desiccated environments prolong stability.
Alternative Coupling Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
